Bicyclo[3.1.0]hexan-3-amine hydrochloride
Description
Significance of Rigid Bicyclic Systems in Organic Chemistry
Rigid bicyclic systems are foundational components in the design of complex organic molecules, particularly in medicinal chemistry. youtube.com Their significance stems from the conformational rigidity they impart to a molecule. youtube.comnih.gov Unlike flexible linear or monocyclic structures that can adopt numerous conformations, rigid systems lock substituents into specific spatial orientations. nih.gov This pre-organization reduces the entropic penalty upon binding to a biological target, such as a protein or enzyme, which can lead to enhanced binding affinity and selectivity. nih.govacs.org
The constrained nature of these scaffolds provides defined exit vectors for functional groups, an established strategy for optimizing molecular interactions with receptor sites. nih.gov Furthermore, incorporating rigid bicyclic motifs can improve a molecule's metabolic stability by preventing biotransformations that might occur at more flexible sites. nih.gov Bridged bicyclic peptides, for example, have been shown to adopt rigid globular structures that are stabilized by intramolecular hydrogen bonds and exhibit high stability against proteolytic degradation. nih.gov This inherent structural stability and the ability to control stereochemistry make rigid bicyclic compounds essential tools in synthetic and medicinal chemistry. youtube.com
Overview of Bicyclo[3.1.0]hexane Core as a Privileged Structural Motif
The bicyclo[3.1.0]hexane core is recognized as a "privileged scaffold," a term for molecular frameworks capable of providing high-affinity ligands for multiple, diverse biological targets. acs.orgnih.gov Its utility lies in its function as a rigid bioisostere, often replacing more flexible moieties like cyclopentane (B165970), cyclohexane (B81311), or the ribose ring in nucleosides. nih.govnih.govnih.govethernet.edu.et This substitution preserves or enhances biological activity by locking the molecule into a conformation favored by the target protein. nih.gov Conformational studies have shown that the bicyclo[3.1.0]hexane skeleton preferentially exists in a stable boat-like conformation. rsc.orgconicet.gov.arcapes.gov.br
The versatility of this scaffold is demonstrated by its successful incorporation into a wide range of biologically active agents. For instance, it forms the core of potent antagonists for metabotropic glutamate (B1630785) 2/3 (mGlu₂/₃) receptors, which have potential for treating depression. nih.gov It has been instrumental in developing the first highly potent and selective inhibitor of betaine/GABA transporter-1 (BGT-1), a target in the GABAergic neuronal system. nih.gov Researchers have also used the bicyclo[3.1.0]hexane system to create conformationally restricted analogues of histamine (B1213489), leading to ligands with high selectivity for the H3 receptor subtype. mdpi.com In the field of purinergic signaling, its inclusion in nucleoside analogues has produced ligands with increased potency and selectivity for the adenosine (B11128) A₃ receptor, a target for inflammation and cancer therapies. mdpi.comsemanticscholar.org
| Therapeutic Target/Application Area | Example Compound Class | Key Finding/Advantage | Reference |
|---|---|---|---|
| Metabotropic Glutamate 2/3 (mGlu₂/₃) Receptors | Glutamic acid analogues | Discovery of a highly potent and efficacious antagonist with antidepressant-like activity. | nih.gov |
| GABA Transporter (BGT-1 Subtype) | Conformationally restricted GABA analogues | Development of the first highly potent and selective BGT-1 inhibitor. | nih.gov |
| Histamine H3 Receptor | Conformationally rigid histamine analogues | Achieved over 100-fold selectivity for the H3 receptor over the H4 subtype. | mdpi.com |
| Adenosine A₃ Receptor | (N)-methanocarba nucleosides | Increased receptor potency and selectivity compared to other adenosine receptor subtypes. | mdpi.com |
| RNA Interference (RNAi) | siRNAs with 2'-deoxy-pseudosugars | Demonstrated that siRNAs modified with the bicyclo[3.1.0]hexane system are compatible with the RNAi machinery. | csic.es |
| Diglyceride Acyltransferase (DGAT1) | DGAT1 inhibitors | Prevented in vivo isomerization that occurred with a comparable cyclohexane-containing inhibitor. | ethernet.edu.et |
| Neuropeptide Y (NPY) Y1 Receptor | Bicyclo[3.1.0]hexanylpiperazines | Identified a novel class of noncompetitive NPY Y1 antagonists with excellent oral bioavailability. | nih.gov |
Historical Context and Evolution of Bicyclo[3.1.0]hexan-3-amine Hydrochloride Research
The study of bicyclo[3.1.0]hexane derivatives has its roots in early investigations into the chemistry of strained hydrocarbons. Initial research focused on fundamental aspects, including the development of synthetic routes and detailed conformational analysis of the bicyclic system. researchgate.netacs.org Over decades, numerous methods have been developed for the synthesis of the core structure and its derivatives, including intramolecular Simmons-Smith cyclopropanation, transition-metal-catalyzed cyclizations, and various annulation strategies. researchgate.netrsc.orgfigshare.comd-nb.info
The evolution of this research field shifted from pure synthetic and structural chemistry toward applications in medicinal chemistry. A significant advancement was the use of the bicyclo[3.1.0]hexane scaffold as a rigid replacement for the furanose ring in nucleosides, a strategy that has been extensively explored to control the conformation of these important biological molecules. nih.govethernet.edu.etmdpi.com
Specific research on this compound is less prevalent in peer-reviewed literature, where it primarily appears as a commercially available chemical intermediate or a building block in patent literature. chemshuttle.comchemicalbook.comsigmaaldrich.com Its designation as a hydrochloride salt is a common practice for amine-containing compounds, enhancing their stability, solubility, and ease of handling. The compound is often cited in the synthesis of more complex molecules, such as modulators for metabotropic glutamate receptors, highlighting its role as a valuable starting material rather than an end-product. google.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 89676-80-2 | sigmaaldrich.com |
| Linear Formula | C₆H₁₂ClN | sigmaaldrich.com |
| Physical Form | Light gray to brown solid | sigmaaldrich.com |
| Primary Use in Research | Chemical intermediate / Building block | chemicalbook.com |
Scope and Objectives of Current Research on this compound
The current research involving this compound and related structures is primarily focused on its application as a strategic building block in drug discovery. The overarching objective is to harness the rigid bicyclic core to synthesize novel, conformationally constrained analogues of known bioactive compounds. nih.govmdpi.com This approach aims to achieve several key goals.
A major objective is the enhancement of target selectivity and potency. By locking a pharmacophore into a specific orientation, researchers can design molecules that fit more precisely into a receptor's binding site, thereby increasing affinity for the intended target while minimizing interactions with off-target proteins. nih.govmdpi.com This is critical for developing safer and more effective therapeutics.
Another important goal is the improvement of pharmacokinetic profiles. The metabolic stability conferred by the bicyclo[3.1.0]hexane scaffold can prevent undesirable in vivo transformations, leading to more predictable and effective drug candidates. ethernet.edu.et
Furthermore, research is directed at expanding the therapeutic applications of this scaffold. Scientists are exploring its use in creating novel agents for a variety of diseases, including cancer, by incorporating the azabicyclo[3.1.0]hexane moiety into complex heterocyclic systems. mdpi.combohrium.com Finally, the development of new, efficient, and highly stereoselective synthetic methodologies to access diverse, functionalized bicyclo[3.1.0]hexane derivatives remains a vibrant area of investigation. rsc.orgacs.org Advances in this area are crucial for generating chemical libraries needed for high-throughput screening and accelerating the discovery of new lead compounds.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYKDGVQDRFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89676-80-2 | |
| Record name | Bicyclo[3.1.0]hexan-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89676-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | bicyclo[3.1.0]hexan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Bicyclo 3.1.0 Hexan 3 Amine Hydrochloride and Its Derivatives
Chemo- and Stereoselective Synthetic Strategies
The construction of the bicyclo[3.1.0]hexane skeleton, particularly with the stereochemical precision required for pharmacologically active agents, has driven the development of numerous innovative synthetic strategies. These methods often focus on the efficient formation of the three-membered ring onto a pre-existing five-membered ring or the convergent assembly of the bicyclic system. Key to these strategies is the control of both chemoselectivity, directing the reaction to the desired functional group, and stereoselectivity, controlling the three-dimensional arrangement of atoms.
Cyclization Reactions for Bicyclo[3.1.0]hexane Ring Formation
The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of bicyclo[3.1.0]hexane derivatives. A variety of intramolecular cyclization reactions have been developed to achieve this transformation, each with its own advantages in terms of substrate scope, efficiency, and stereocontrol.
A significant pathway to the bicyclo[3.1.0]hexane ring system involves the base-promoted ring contraction of an epoxy ketone. nih.gov This approach is particularly useful for creating conformationally restricted analogues of biologically relevant molecules. nih.gov The synthesis typically begins with a symmetrical starting material like cyclohexane-1,4-dione, which is then converted to a corresponding epoxy ketone. nih.gov Subsequent treatment with a base, such as sodium hydroxide (B78521) in ethanol (B145695), instigates a ring contraction to form the bicyclo[3.1.0]hexane core. acs.orgacs.org This strategic transformation can produce a mixture of bicyclo[3.1.0]hexane derivatives. For instance, treatment of an epoxy ketone derived from cyclohexane-1,4-dione with sodium hydroxide in ethanol afforded a roughly 1:1 mixture of two separable bicyclo[3.1.0]hexane derivatives in a combined yield of 87%. acs.org
| Starting Material Precursor | Base | Solvent | Product(s) | Combined Yield | Reference |
| Epoxy ketone from cyclohexane-1,4-dione | Sodium hydroxide | Ethanol | Mixture of two bicyclo[3.1.0]hexane derivatives | 87% | acs.org |
Intramolecular radical cyclopropanation has emerged as a powerful tool for constructing bicyclo[3.1.0]hexane skeletons, especially those bearing sterically congested vicinal all-carbon quaternary stereocenters. d-nb.infonih.gov One notable method employs a Cu(I)/secondary amine cooperative catalyst to facilitate the cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as a C1 source. d-nb.infonih.gov This approach allows for the single-step construction of the bicyclo[3.1.0]hexane framework with high efficiency and a broad substrate scope, accommodating terminal and internal alkenes, as well as various geminal alkenes. d-nb.infonih.gov Furthermore, this reaction has been successfully adapted into an asymmetric transformation, providing access to enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity. d-nb.infonih.gov Preliminary mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition. d-nb.infonih.gov
| Catalyst System | Substrate Type | Key Features | Reference |
| Cu(I)/secondary amine | Alkenyl aldehydes | Single-step construction, broad scope, asymmetric potential | d-nb.infonih.gov |
The intramolecular Simmons-Smith (IMSS) cyclopropanation offers a novel and effective method for the construction of substituted bicyclo[3.1.0]hexanes. acs.orgnih.gov This reaction typically involves the cyclization of functionalized gem-diiodoalkanes that contain allylic alcohols. acs.orgnih.gov The scope of this cyclization is well-suited for forming the bicyclo[3.1.0]hexane ring system. acs.orgnih.gov A key advantage of the IMSS reaction is its tolerance for substitution on both the alkene and at the allylic position, which consistently results in high yields of the bicyclic products. acs.orgnih.gov The presence of directing groups, such as allylic alcohols or their ethers, can influence the reaction by directing the zinc carbenoid, leading to high stereocontrol. This methodology has also been successfully applied to the highly diastereoselective synthesis of a 5-3-5 fused tricycloalkane. acs.orgnih.gov
| Substrate | Key Features | Yield | Diastereoselectivity | Reference |
| Functionalized gem-diiodoalkanes with allylic alcohols | Tolerates alkene and allylic substitution | High | High (in certain cases) | acs.orgnih.gov |
Gold(I) catalysis provides a highly efficient route to densely functionalized bicyclo[3.1.0]hexanes through an enantioselective oxidative cyclopropanation of 1,6-enynes. The use of cationic Au(I) complexes paired with chiral phosphoramidite (B1245037) ligands is crucial for achieving high levels of enantioselectivity. This transformation can yield bicyclo[3.1.0]hexanes with three contiguous quaternary and tertiary stereogenic centers, achieving excellent enantiomeric ratios (up to 98:2 e.r.). This atom-economical process forms multiple bonds in a single step and can be performed under an air atmosphere. Mechanistic studies suggest the involvement of a gold carbenoid intermediate.
| Catalyst System | Substrate | Key Features | Enantiomeric Ratio (up to) | Reference |
| Cationic Au(I)/chiral phosphoramidite | 1,6-Enynes | Atom-economical, high enantioselectivity, forms multiple stereocenters | 98:2 |
Photochemical methods offer a distinct approach to the synthesis of the bicyclo[3.1.0]hexane scaffold. One such method involves the visible light-induced [2+1]-cycloaddition of singlet nucleophilic carbene intermediates with tethered olefins. nih.gov This process can afford unique bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. nih.gov A significant advantage of this cyclopropanation is that it can proceed using only visible light irradiation, without the need for exogenous photocatalysts or sensitizers. nih.gov Another photochemical strategy is the [3σ + 2σ]-cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines, which can be used to synthesize trisubstituted bicyclo[3.1.1]heptanes under mild and operationally simple conditions. nih.gov While this latter example produces a different bicyclic system, the principles of photochemical cycloaddition are relevant to the broader field of bicyclic compound synthesis. The reaction scope for the photochemical synthesis of bicyclo[3.1.0]hexenes from benzenes has also been explored, with silyl-substituted benzenes providing rapid access to these derivatives in yields up to 75% in a single step. acs.org
| Method | Substrates | Conditions | Key Features | Reference |
| [2+1]-Cycloaddition | Tethered olefins and nucleophilic carbenes | Visible light | Catalyst/sensitizer-free | nih.gov |
| Photorearrangement | Substituted benzenes | 254 nm light, nucleophilic media, acidic conditions | Forms functionalized bicyclo[3.1.0]hexenes | acs.org |
(3+2) Annulation of Cyclopropenes with Aminocyclopropanes
A convergent and efficient method for the synthesis of the bicyclo[3.1.0]hexane skeleton involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov This approach builds the five-membered ring onto a pre-existing three-membered ring. Under mild photoredox conditions, using either an organic or an iridium photocatalyst and blue LED irradiation, a broad range of cyclopropene (B1174273) and cyclopropylaniline derivatives can be coupled to afford substituted bicyclo[3.1.0]hexanes in good yields. nih.gov
This methodology is particularly notable for its high diastereoselectivity, especially when employing difluorocyclopropenes. nih.gov The reaction proceeds through a radical-mediated pathway, offering a complementary strategy to traditional intramolecular cyclization and cyclopropanation reactions. nih.gov The versatility of this method allows for the synthesis of bicyclic scaffolds with three contiguous stereocenters, providing rapid access to valuable building blocks for medicinal chemistry. nih.gov
Table 1: Scope of the (3+2) Annulation Reaction
| Entry | Cyclopropene Substituent (R¹) | Cyclopropylamine Substituent (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | -CO₂Et | 4-MeO-Ph | Bicyclo[3.1.0]hexane derivative | 86 | ~1:1 |
| 2 | -CN | 4-MeO-Ph | Bicyclo[3.1.0]hexane derivative | 88 | 2.5:1 |
| 3 | -F | 4-MeO-Ph | Bicyclo[3.1.0]hexane derivative | 85 | >20:1 |
| 4 | -Ph | 4-MeO-Ph | Bicyclo[3.1.0]hexane derivative | 78 | 1.5:1 |
Introduction of Amine Functionality via Reductive Amination and Nucleophilic Substitution
The introduction of the crucial amine group at the 3-position of the bicyclo[3.1.0]hexane ring is commonly achieved through reductive amination of the corresponding ketone, bicyclo[3.1.0]hexan-3-one, or via nucleophilic substitution.
While direct reductive amination of bicyclo[3.1.0]hexan-3-one is a plausible route, a more detailed synthetic sequence has been reported for derivatives. This multi-step approach involves the initial conversion of bicyclo[3.1.0]hexan-3-one to a tertiary alcohol through reaction with an organometallic reagent like phenyllithium. nih.gov The resulting alcohol then undergoes solvolysis in the presence of sodium azide (B81097) and trifluoroacetic acid to yield a mixture of cis- and trans-3-azido-3-phenylbicyclo[3.1.0]hexanes. nih.gov This nucleophilic substitution introduces the azide group, which serves as a precursor to the amine. Subsequent reduction of the azide mixture, typically with a powerful reducing agent such as lithium aluminum hydride (LAH), affords the corresponding cis- and trans-3-phenyl-3-bicyclo[3.1.0]hexylamines. nih.gov
Nucleophilic substitution has also been employed to synthesize various derivatives where the bicyclo[3.1.0]hexane amine acts as the nucleophile, attacking electrophilic partners such as vinyl, imidoyl, or carbonyl chlorides to form a range of functionalized analogues. beilstein-journals.org
Diastereoselective and Enantioselective Approaches in Synthesis
Achieving stereocontrol in the synthesis of bicyclo[3.1.0]hexan-3-amine and its derivatives is critical, and several diastereoselective and enantioselective methods have been developed.
A prominent strategy for enantioselective synthesis begins with an inexpensive, chiral starting material such as (R)-epichlorohydrin. This precursor is used to construct an enantiomerically pure bicyclic ketone intermediate, which then serves as the foundation for subsequent stereocontrolled transformations. The chirality from the starting material is transferred through the synthetic sequence, ultimately leading to an enantiomerically pure final product.
The (3+2) annulation reaction discussed earlier also demonstrates high diastereoselectivity, particularly with fluorinated cyclopropenes, yielding products with a high degree of stereocontrol. nih.gov Furthermore, enzymatic methods, such as lipase-catalyzed asymmetric acetylation, have been successfully employed to resolve racemic mixtures of bicyclo[3.1.0]hexane intermediates, providing access to enantiomerically pure building blocks.
Industrial and Scalable Synthetic Routes for Bicyclo[3.1.0]hexan-3-one Intermediates
The development of scalable and cost-effective syntheses for key intermediates like bicyclo[3.1.0]hexan-3-one is crucial for the large-scale production of Bicyclo[3.1.0]hexan-3-amine hydrochloride and its derivatives.
Multi-Step Telescoped Processes from Chiral Precursors
For the industrial synthesis of enantiomerically pure bicyclo[3.1.0]hexan-3-one intermediates, multi-step telescoped processes are highly advantageous. A notable example is a six-step synthesis that commences with (R)-epichlorohydrin. This process includes a four-step telescoped sequence to produce the bicyclic ketone. Telescoping, where sequential reaction steps are performed in a single reactor without isolation of intermediates, significantly improves efficiency by reducing waste, saving time, and minimizing material loss. This approach has been successfully demonstrated on a hundred-gram scale, proving its scalability.
Optimized Conditions for Key Transformations (e.g., Hydroxylation, Oxidation)
The optimization of individual reaction steps within a synthetic sequence is paramount for industrial applications. In the scalable synthesis of a dimethoxy bicyclo[3.1.0]hexan-3-one intermediate, key transformations such as I₂-promoted hydroxylation and subsequent Albright-Goldman oxidation have been meticulously optimized. These optimizations focus on improving yields, reducing reaction times, and employing safer, more environmentally benign reagents and conditions, all of which are critical factors for large-scale chemical manufacturing.
Synthesis of Key this compound Derivatives and Analogues
The bicyclo[3.1.0]hexane scaffold is a versatile platform for the synthesis of a wide array of derivatives and analogues, often targeted for specific biological activities.
The primary amine of bicyclo[3.1.0]hexan-3-amine serves as a synthetic handle for further functionalization. For instance, it can undergo nucleophilic substitution reactions with various electrophiles. Reaction with activated carbonyl compounds, such as acyl chlorides or carboxylic acids in the presence of coupling reagents, leads to the formation of amide derivatives. beilstein-journals.org Similarly, reaction with sulfonyl chlorides yields sulfonamides.
Furthermore, N-alkylation can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. The synthesis of conformationally restricted analogues of phencyclidine has been accomplished by cyclizing cis- and trans-3-phenyl-3-bicyclo[3.1.0]hexylamine with 1,5-dibromopentane. nih.gov Fluorinated analogues, which are of increasing importance in medicinal chemistry, can be accessed through methods like the diastereoselective (3+2) annulation with difluorocyclopropenes. nih.gov The synthesis of these diverse derivatives allows for a systematic exploration of structure-activity relationships.
Table 2: Examples of Synthesized Bicyclo[3.1.0]hexan-3-amine Derivatives
| Derivative Type | Synthetic Method | Precursor | Key Reagents | Reference |
| N-Aryl Amide | Amide Coupling | Bicyclo[3.1.0]hexan-3-amine | Carboxylic Acid, TBTU | beilstein-journals.org |
| N-Sulfonylamide | Sulfonylation | Bicyclo[3.1.0]hexan-3-amine | Sulfonyl Chloride | beilstein-journals.org |
| N-Alkyl | Reductive Amination | Bicyclo[3.1.0]hexan-3-amine | Aldehyde, Reducing Agent | nih.gov |
| N,N-disubstituted (cyclic) | Cyclization | 3-Phenyl-3-bicyclo[3.1.0]hexylamine | 1,5-dibromopentane | nih.gov |
| Fluorinated Analogue | (3+2) Annulation | Aminocyclopropane | Difluorocyclopropene, Photocatalyst | nih.gov |
Fluorinated and Methylated Variants
The introduction of fluorine atoms or methyl groups into the bicyclo[3.1.0]hexane core can significantly alter the parent molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.
Fluorinated Variants
The synthesis of fluorinated bicyclo[3.1.0]hexane derivatives is an area of intense research, particularly for creating modulators of metabotropic glutamate (B1630785) receptors (mGluR). nih.gov A common strategy involves the synthesis of key intermediates like (+)-(1R, 2S, 5S, 6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. nih.govontosight.ai The synthetic routes to these compounds are complex, multi-step processes that often begin from chiral precursors to ensure the desired stereochemistry.
One notable approach is the (3+2) annulation of cyclopropenes with cyclopropylanilines under photoredox conditions. This method is particularly effective and highly diastereoselective when using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.gov Another key strategy involves starting with a fluorinated bicyclic ketone, such as ethyl (-)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate. This intermediate can then be elaborated through a series of reactions, including oxidation and amination, to yield highly functionalized derivatives like (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent and selective group II mGluR antagonist.
Key Synthetic Intermediates for Fluorinated Variants
| Compound Name | Starting Material | Key Transformation | Reference |
|---|---|---|---|
| (+)-(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride | Chiral precursors | Multi-step synthesis including Strecker reaction | nih.gov |
| (1R,2R,3R,5R,6R)-3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acids | Ethyl (−)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate | Oxidation of double bond with OsO₄, followed by further modifications |
Methylated Variants
The synthesis of methylated bicyclo[3.1.0]hexane amines is less specifically documented in the literature compared to their fluorinated counterparts. General synthetic strategies typically involve the formation of the core bicyclic framework followed by methylation. smolecule.com For instance, N-methylation can sometimes occur as an unintended side reaction during syntheses conducted in methanol (B129727), which can be prevented by deoxygenating the solvent to stop the aerobic oxidation of methanol to formaldehyde, which is the methylating agent. d-nb.info
A targeted approach to methylated analogues involves the synthesis of methylated aza-bicyclo[3.1.0]hexane cores, such as rel-(1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine. In these cases, the methyl group is part of the heteroatomic ring system. researchgate.net The synthesis of such compounds often employs methods like the Kulinkovich–de Meijere reaction for pyrroline (B1223166) cyclopropanation. nist.gov
Heteroatom-Substituted Bicyclo[3.1.0]hexane Cores (e.g., Oxa- and Aza-analogues)
Replacing a carbon atom within the bicyclo[3.1.0]hexane skeleton with a heteroatom like oxygen (oxa-) or nitrogen (aza-) creates analogues with distinct chemical properties and biological activities.
Oxa-analogues
Oxa-bicyclo[3.1.0]hexane scaffolds are particularly important in the synthesis of conformationally locked nucleoside analogues. The synthesis of these cores, such as 3-oxabicyclo[3.1.0]hexane, often starts from readily available precursors like dihydrofuran. A pivotal intermediate in the synthesis of nucleosides with this scaffold is an isocyanate with a hydroxyl-protected framework. This intermediate can be quenched with the lithium salts of acrylic amides to generate uracil (B121893) and thymidine (B127349) precursors in a single step, which are then cyclized to form the target nucleosides. The 2-oxabicylo[3.1.0]hexane scaffold can be prepared from a dihydrofuro[2,3-d] smolecule.comd-nb.infodioxole precursor via a Simons-Smith-type cyclopropanation reaction.
Aza-analogues
A variety of methods exist for the synthesis of 3-azabicyclo[3.1.0]hexanes. nist.gov A robust and scalable method involves a Kulinkovich–de Meijere cyclopropanation of pyrroline, followed by transamination to yield the desired product. nist.gov Another efficient approach is the three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water to produce 1-azabicyclo[3.1.0]hexane-3-ene derivatives. smolecule.com This method is noted for its high yields, mild conditions, and use of readily available starting materials. smolecule.com Furthermore, 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides provide a reliable route to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity.
Synthetic Approaches to Heteroatom-Substituted Cores
| Analogue Type | Synthetic Method | Key Features | References |
|---|---|---|---|
| Oxa- | Cyclopropanation of dihydrofuran precursors | Creates scaffolds for locked nucleosides | |
| Aza- | Kulinkovich–de Meijere cyclopropanation | Scalable synthesis of 3-azabicyclo[3.1.0]hexane | nist.gov |
| Aza- | Three-component reaction | Eco-friendly, high yields for 1-azabicyclo[3.1.0]hexanes | smolecule.com |
| Aza- | 1,3-Dipolar cycloaddition | High diastereoselectivity for spirocyclic derivatives ||
Nucleoside-Based and Other Complex Conjugates
The bicyclo[3.1.0]hexane ring system is an excellent replacement for the ribose ring in nucleosides, creating what are often termed "(N)-methanocarba" analogues. d-nb.info This substitution locks the sugar conformation into either a North or South pucker, which is crucial for studying and targeting specific enzymes like kinases and polymerases.
The synthesis of these complex conjugates typically begins with the preparation of the bicyclo[3.1.0]hexane core from a sugar like L-ribose or D-ribose. d-nb.info A key step is the Mitsunobu condensation of the bicyclic alcohol with a purine (B94841) or pyrimidine (B1678525) base (e.g., 2-iodo-6-chloropurine). d-nb.info The resulting protected nucleoside can then be further functionalized. For example, Sonogashira coupling can be used to introduce alkynyl chains at the C2 position of the purine base. These chains can terminate in reactive groups like esters or amines, allowing for further conjugation to other molecules, such as biotin (B1667282) or fluorescent dyes. d-nb.info The final deprotection steps yield the target nucleoside analogues. d-nb.info These synthetic strategies have been successfully applied to create potent and selective agonists for the A₃ adenosine (B11128) receptor. d-nb.info
The resulting phosphoramidite building blocks of these bicyclic nucleosides can be used in automated solid-phase synthesis to create oligonucleotides containing these conformationally locked units.
Overview of Nucleoside Analogue Synthesis
| Step | Description | Purpose | References |
|---|---|---|---|
| 1. Core Synthesis | Preparation of the bicyclo[3.1.0]hexane scaffold | Create the conformationally restricted sugar mimic | d-nb.info |
| 2. Glycosylation | Coupling of the core with a nucleobase (e.g., via Mitsunobu reaction) | Attach the purine or pyrimidine base | d-nb.info |
| 3. Functionalization | Modification of the nucleobase (e.g., via Sonogashira coupling) | Introduce linkers for conjugation | d-nb.info |
| 4. Deprotection | Removal of protecting groups from the sugar mimic and base | Yield the final active nucleoside analogue | d-nb.info |
Chemical Reactivity and Transformations of Bicyclo 3.1.0 Hexan 3 Amine Hydrochloride
Reactions Involving the Amine Functional Group
The primary amine at the C3 position is a key site for functionalization, allowing for the introduction of a wide array of substituents through various chemical transformations.
Alkylation and Acylation Processes
The nucleophilic nature of the amine group in bicyclo[3.1.0]hexan-3-amine facilitates standard alkylation and acylation reactions. Reductive amination is a common strategy for N-alkylation, where the amine is reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ. For instance, reacting the amine with various aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or a borane–pyridine (BH₃·Py) complex yields the corresponding N-alkylated derivatives. mdpi.com This method is effective for introducing aromatic, linear, or even complex moieties such as uridine-containing aldehydes onto the nitrogen atom. mdpi.comresearchgate.net
Acylation reactions proceed readily with acylating agents like acyl chlorides or carboxylic acids activated with coupling reagents. A notable example involves the protection of the amine group, such as the formation of a Boc-protected amine, which can be a crucial step in multi-step synthetic sequences. nih.gov These reactions are fundamental for modifying the compound's properties and for its incorporation into larger, more complex molecular architectures.
| Reaction Type | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| Reductive Amination | Bicyclo[3.1.0]hexan-3-amine | Aldehydes (11, 12, or 13), NaBH₄ or BH₃·Py | N-alkylated derivatives (3, 4, and 5) | 53-77% mdpi.com |
| Boc Protection | Free amine (47) | (Boc)₂O | Boc-protected amine (48) | Not specified nih.gov |
| Reductive Amination | Free amine (47) | Pivaldehyde, Na(OAc)₃BH | N-neopentyl amine (49) | Not specified nih.gov |
Reductive and Oxidative Transformations
Reductive transformations often target imine intermediates formed from the amine. A key finding in the chemistry of related 3-azabicyclo[3.1.0]hex-2-ene systems is the diastereoselective reduction of the endocyclic C=N bond. acs.org When treated with sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid, the hydride approaches the imine from the face opposite to the cyclopropane (B1198618) ring. This steric control results in the formation of the saturated 3-azabicyclo[3.1.0]hexane as a single stereoisomer in excellent yields. acs.org This principle of sterically directed reduction is highly relevant to transformations involving the exocyclic amine of bicyclo[3.1.0]hexan-3-amine or its derivatives. While direct oxidation of the amine is less commonly detailed for this specific molecule, oxidative cleavage of certain N-aryl protecting groups, such as the para-methoxyphenyl (PMP) group, can be achieved to liberate the free amine without altering the bicyclic core. nih.govrsc.org
Ring Opening and Rearrangement Reactions of the Bicyclo[3.1.0]hexane Core
The significant strain energy of the fused cyclopropane ring is a driving force for a variety of skeletal rearrangements, which can be initiated thermally, photochemically, or through catalysis.
Mechanistic Investigations of Thermal and Photochemical Rearrangements
Computational studies on the related bicyclo[3.1.0]hex-3-en-2-one system provide deep insight into the mechanistic pathways of the bicyclic core's rearrangement. researchgate.netnih.govirbbarcelona.org
Thermal Rearrangement: The ground-state (S₀) thermal rearrangement is predicted to occur via a two-step mechanism. nih.govirbbarcelona.org The process is initiated by the cleavage of the internal C1-C5 cyclopropane bond, which is the rate-determining step and involves a high activation energy barrier of 41.2 kcal/mol. nih.govirbbarcelona.org This leads to the formation of a singlet diradical intermediate. researchgate.netnih.gov This high energy requirement is consistent with experimental observations that such rearrangements often necessitate high temperatures (e.g., 280 °C). nih.govirbbarcelona.org
Photochemical Rearrangement: In contrast, the photochemical pathway proceeds from the lowest-energy triplet excited state (T₁). researchgate.netnih.gov Upon photoexcitation, the cleavage of the internal cyclopropane bond is essentially barrierless. nih.govirbbarcelona.org The system then undergoes radiationless decay back to the ground state potential energy surface via intersystem crossing (ISC), forming the same intermediate as in the thermal process, which can then proceed through subsequent low-barrier transformations. researchgate.netnih.gov Theoretical models suggest the photoisomerization mechanism follows the sequence: Rea-S₀ → FC-T₁ → Min-T₁ → TS₁-T₁ → T₁/S₀ → Int₁-S₀ → Pro-S₀. researchgate.net These studies have been crucial in understanding the complex interplay of electronic states that govern the reaction outcomes.
| Parameter | Method | Calculated Value (kcal/mol) | Significance |
|---|---|---|---|
| T₁ State Energy above S₀ | CASPT2 | 66.5 | Energy of the lowest triplet excited state involved in photochemistry. nih.gov |
| Thermal Rearrangement Barrier (TS1-S₀) | CASPT2 | 41.2 | High barrier explains the need for high temperatures in the thermal process. nih.govirbbarcelona.org |
| Singlet Intermediate Energy above S₀ | CASPT2 | 25.0 | Energy of the key intermediate formed after cyclopropane ring opening. nih.govirbbarcelona.org |
Studies on Fragmentation and Ring Expansion Pathways
The strained bicyclo[3.1.0]hexane ring can undergo fragmentation through different pathways, depending on the reaction conditions and the nature of the intermediates involved.
One well-studied fragmentation pathway involves the 1-bicyclo[3.1.0]hexanylmethyl radical. uci.edu This radical has two competing fragmentation routes:
Ring-Expansion: Fission of the shared (endo) C1-C5 bond leads to a ring-expansion event, ultimately forming a methylenecyclohexane (B74748) derivative. uci.edu
Non-Expansion: Fission of the external (exo) cyclopropane bond results in a 2-methyl-methylenecyclopentane product. uci.edu
Kinetic studies have shown that the ring-expansion pathway is kinetically favored, with a rate equation of log(k/s⁻¹) = (12.5) - (4.9/θ), compared to the non-expansion pathway's log(k/s⁻¹) = (11.9) - (6.9/θ). uci.edu Consequently, at ambient temperatures, the formation of the six-membered ring product is overwhelmingly favored. uci.edu
Another mode of ring opening is observed during the methanolysis of activated bicyclo[3.1.0]hexane systems. nih.gov The outcome is highly dependent on the pH of the reaction:
Acidic Conditions: Methanolysis proceeds with cleavage of the C1-C6 bond, leading to a 4-methoxycyclohexane derivative. nih.gov
Basic Conditions: The reaction course shifts to favor cleavage of the C1-C5 bond, resulting in the formation of a 3-methoxymethylcyclopentanone. nih.gov
These distinct outcomes highlight how the regioselectivity of the cyclopropane ring opening can be controlled by the reaction mechanism (radical vs. ionic) and conditions.
Stereochemical Integrity and Transformations
The rigid, non-planar geometry of the bicyclo[3.1.0]hexane scaffold is a defining feature that heavily influences its reactivity and the stereochemical outcome of its transformations. The fusion of the cyclopentane (B165970) and cyclopropane rings creates distinct steric environments on either face of the molecule, which is a key factor in stereoselective synthesis.
The construction of the bicyclic system itself can be achieved with high stereocontrol. Asymmetric intramolecular alkylation has been used to form bicyclo[3.1.0]hexanone derivatives with high diastereoselectivity. rsc.org Similarly, intramolecular radical cyclopropanation reactions have been developed to produce enantioenriched bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters with excellent enantioselectivity. d-nb.info
Once formed, the stereochemical integrity of the scaffold directs subsequent reactions. As mentioned previously, the reduction of an imine bond in a related 3-azabicyclo[3.1.0]hexene system is completely diastereoselective because the bulky cyclopropane ring blocks one face of the molecule, forcing the hydride reagent to attack from the opposite side. acs.org This inherent facial bias is a powerful tool for controlling the stereochemistry of new centers introduced at or near the bicyclic core. The synthesis of chiral bicyclo[3.1.0]hexane derivatives often starts from chiral precursors, and the stereochemistry is maintained throughout the reaction sequences. researchgate.net This structural rigidity is invaluable in medicinal chemistry for designing molecules with well-defined three-dimensional shapes to optimize interactions with biological targets.
Advanced Structural Characterization Methodologies and Conformational Analysis
Spectroscopic Techniques for Structural Elucidation of Bicyclo[3.1.0]hexan-3-amine Hydrochloride Derivatives.mdpi.commpg.de
Spectroscopic methods are fundamental to the structural characterization of bicyclo[3.1.0]hexane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and stereochemistry of these complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments.mdpi.commpg.de
NMR spectroscopy is a powerful tool for determining the stereochemistry of bicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the assignment of relative configurations. For instance, in a series of synthesized bicyclo[3.1.0]hexane-based nucleosides, detailed ¹H and ¹³C NMR data were essential for confirming the structures of various intermediates and final products. mdpi.com
One-dimensional NMR techniques like ¹H and ¹³C NMR are often the first step in structural elucidation. For example, the ¹H NMR spectrum of a bicyclo[3.1.0]hexane derivative might show characteristic signals for the cyclopropane (B1198618) protons at higher fields (lower ppm values) due to the ring strain and associated shielding effects. The coupling constants (J-values) between adjacent protons provide valuable information about dihedral angles, which in turn helps to define the conformation of the five-membered ring. mpg.dersc.org
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are particularly useful for establishing stereochemical relationships. NOE difference spectra can be used to determine the configuration at specific carbon centers within the bicyclo[3.1.0]hexane scaffold. nih.gov For example, an NOE enhancement between a proton on the cyclopropane ring and a proton on the cyclopentane (B165970) ring can indicate a cis relationship between them. This was demonstrated in the conformational analysis of conformationally restricted histamine (B1213489) analogues built on a bicyclo[3.1.0]hexane scaffold. nih.gov
| NMR Technique | Information Obtained | Application Example |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants provide information on the electronic environment and dihedral angles. | Distinguishing between axial and equatorial protons on the cyclopentane ring. rsc.org |
| ¹³C NMR | Chemical shifts indicate the type of carbon atom and its local environment. | Confirming the carbon skeleton and identifying functional groups. mdpi.com |
| NOE Spectroscopy | Detects through-space interactions between protons, allowing for the determination of relative stereochemistry. | Assigning the cis or trans configuration of substituents on the bicyclic ring system. nih.gov |
Mass Spectrometry (MS) Techniques, including Collision Cross-Section Studies.mathnet.ru
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in confirming the molecular formula. mpg.de The fragmentation patterns observed in the mass spectrum can also offer structural clues, as the molecule tends to break apart in a predictable manner upon ionization.
Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. This method provides an additional dimension of separation and can be used to determine the collision cross-section (CCS) of an ion. CCS is a measure of the rotational average of the ion's surface area, and it can provide insights into the three-dimensional structure of the molecule in the gas phase. While specific CCS studies on this compound are not widely reported, predicted CCS values for related compounds are available in databases and can be calculated using computational methods. uni.lu These values can be used to differentiate between isomers and conformers that may not be distinguishable by mass spectrometry alone. uni.lu
X-ray Crystallography for Absolute Stereochemistry and Conformation.acs.orgresearchgate.netresearchgate.net
X-ray crystallography is the gold standard for determining the absolute stereochemistry and solid-state conformation of molecules. This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined with high accuracy. For bicyclo[3.1.0]hexane derivatives, X-ray crystallography has been instrumental in unambiguously confirming the absolute configuration of chiral centers and elucidating the preferred conformation of the bicyclic system in the solid state. researchgate.netd-nb.infonih.gov
Several studies have utilized X-ray crystallography to confirm the structures of novel bicyclo[3.1.0]hexane derivatives. For example, the absolute configuration of chiral bicyclo[3.1.0]hexane compounds synthesized for their olfactory properties was confirmed by X-ray analysis. researchgate.net In another study, the structure of a nitrated bicyclo[3.1.0]hexane derivative was proven by X-ray crystallography. mdpi.comresearchgate.net The crystal structure of a hydrazone derivative of a bicyclo[3.1.0]hexane compound unambiguously determined its absolute configuration to be (1S,5S). d-nb.infonih.gov The five-membered ring in these structures typically adopts an envelope conformation where the "flap" is cis to the cyclopropane group. researchgate.net
Computational Chemistry Approaches to Conformational Preferences and Electronic Structure.mdpi.comgoogle.com
Computational chemistry provides powerful tools for investigating the conformational preferences, electronic structure, and reactivity of molecules like this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insights into molecular properties. acs.org
Quantum Chemical Calculations for Reaction Mechanisms.google.com
Quantum chemical calculations are invaluable for elucidating reaction mechanisms involving bicyclo[3.1.0]hexane derivatives. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely pathway. marmara.edu.tr For example, DFT calculations have been used to study the mechanism of the thermal rearrangement of a 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, revealing a two-step mechanism. marmara.edu.tr In another instance, DFT calculations were employed to understand the nucleophile-dependent regio- and stereoselective ring-opening of 1-azoniabicyclo[3.1.0]hexane tosylate. ugent.be These calculations showed that under thermodynamic control, piperidines are formed, while under kinetic control, both piperidines and pyrrolidines can be produced. ugent.be
Analysis of Steric Constraints and Torsional Angles.mathnet.ruconicet.gov.ar
The bicyclo[3.1.0]hexane system is known to favor a boat-like conformation over a chair conformation due to torsional interactions around the fused cyclopropane ring. acs.orgconicet.gov.aroup.com Computational studies have confirmed this preference and have been used to analyze the steric constraints and torsional angles that define the geometry of these molecules. conicet.gov.ar Ab initio calculations have shown that the boat conformation is the only stable conformation for both bicyclo[3.1.0]hexane and the 3-bicyclo[3.1.0]hexyl carbonium ion. researchgate.net
DFT calculations can be used to perform a relaxed potential energy scan along selected dihedral angles to map the energy surface and understand the conformational landscape. conicet.gov.ar These studies have revealed that the interconversion between boat-like and chair-like conformers requires a higher energy input compared to unconstrained systems due to the rigid bicyclic framework. conicet.gov.ar The analysis of key torsion angles is also crucial for understanding the biological activity of these compounds. For example, in the design of a conformationally constrained analog of glutamic acid, the key torsion angles that determine the relative positions of the amino acid and distal carboxyl functionalities were constrained by the bicyclo[3.1.0]hexane scaffold. acs.org
| Torsion Angle | Constrained Value |
|---|---|
| τ₁ | 166.9° or 202° |
| τ₂ | 156° |
Role of Bicyclo 3.1.0 Hexan 3 Amine Hydrochloride As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The bicyclo[3.1.0]hexane framework is a prevalent scaffold in a variety of natural products and synthetic compounds with significant biological activities. nih.gov As a result, bicyclo[3.1.0]hexan-3-amine hydrochloride and its derivatives serve as crucial starting materials or intermediates in the synthesis of these complex organic molecules. ontosight.ai The rigid structure of the bicyclic system allows for precise control over the spatial arrangement of functional groups, a critical factor in the synthesis of molecules with specific biological targets.
Synthetic routes to complex molecules often leverage the bicyclo[3.1.0]hexane core to introduce conformational rigidity. nih.gov For instance, it is used in the development of pharmaceuticals by providing a robust scaffold that can be functionalized to interact with biological macromolecules like proteins and nucleic acids. The synthesis of such complex derivatives often involves multi-step reactions, including ring formation and substitution, to build upon the initial bicyclo[3.1.0]hexane structure. ontosight.ai Convergent synthetic strategies, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, offer efficient access to these highly substituted bicyclic scaffolds. nih.gov
Asymmetric Synthesis Applications
The stereochemistry of bicyclo[3.1.0]hexan-3-amine is critical for its pharmacological properties, making its application in asymmetric synthesis particularly valuable. Asymmetric transformations are essential for producing enantiomerically pure compounds, which is often a requirement for therapeutic agents. The bicyclo[3.1.0]hexane skeleton has been a target for the development of novel asymmetric synthetic methods.
One notable approach involves the intramolecular radical cyclopropanation of unactivated alkenes, which allows for the single-step construction of the bicyclo[3.1.0]hexane skeleton. d-nb.info This method has been successfully adapted for asymmetric transformation, providing an efficient route to enantioenriched bicyclo[3.1.0]hexanes that bear crucial vicinal all-carbon quaternary stereocenters with high enantioselectivity. d-nb.info Furthermore, enantioselective deprotonation of meso-cyclic ketones using chiral lithium amide bases has proven effective for constructing optically active bicyclo[3.1.0]hexane compounds.
The development of scalable, enantioselective synthetic routes is crucial for the pharmaceutical application of these compounds. For example, a scalable synthesis for an important intermediate in the production of Lenacapavir, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, has been developed starting from an inexpensive chiral material. nih.gov This highlights the industrial relevance of asymmetric synthesis involving the bicyclo[3.1.0]hexane scaffold.
Table 1: Asymmetric Synthesis Approaches for Bicyclo[3.1.0]hexane Derivatives
| Asymmetric Method | Key Features | Outcome | Reference |
|---|---|---|---|
| Intramolecular Radical Cyclopropanation | Utilizes a Cu(I)/secondary amine cooperative catalyst with aldehydes as a C1 source. | Provides enantioenriched bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters in good to excellent enantioselectivity. | d-nb.info |
| Enantioselective Deprotonation | Desymmetrization of meso-cyclic ketones using chiral lithium amides. | Effective for preparing optically active bicyclo[3.1.0]hexane systems. | |
| Scalable Enantioselective Synthesis | Starts from (R)-epichlorohydrin to produce a key intermediate for Lenacapavir. | Yields enantiomerically pure (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one on a large scale. | nih.gov |
Precursor for Bioactive Scaffold Development
The unique structural properties of this compound make it an excellent precursor for the development of bioactive scaffolds. Its rigid framework is utilized to design molecules that can bind to specific biological targets with high affinity and selectivity. nih.gov The bicyclo[3.1.0]hexane moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.
This scaffold has been incorporated into a wide range of compounds targeting various biological systems. For example, it has been used to develop modulators of metabotropic glutamate (B1630785) receptors and potent inhibitors of the GABA transporter BGT-1. nih.gov The constrained nature of the bicyclic ring system is instrumental in these applications, as it reduces the conformational flexibility of the molecule, leading to a more favorable entropy of binding to the target protein.
A key strategy in modern drug design is the use of conformational restriction to enhance the potency and selectivity of a ligand for its biological target. The rigid bicyclo[3.1.0]hexane scaffold is ideally suited for this purpose. nih.gov By incorporating this framework, chemists can lock the conformation of a molecule, thereby mimicking the bioactive conformation required for binding to a receptor or enzyme.
This approach has been successfully applied to the design of histamine (B1213489) analogues. By using the bicyclo[3.1.0]hexane scaffold to restrict the spatial arrangement of the imidazole (B134444) and aminoalkyl chain, researchers have developed potent and highly selective H3 receptor ligands. nih.gov Similarly, conformationally restricted analogues of GABA (γ-aminobutyric acid) based on the bicyclo[3.1.0]hexane backbone have led to the development of the first highly potent and selective inhibitors of the BGT-1 GABA transporter. nih.gov These examples underscore the power of the bicyclo[3.1.0]hexane scaffold in fine-tuning the pharmacological profile of bioactive molecules. nih.govnih.gov
The bicyclo[3.1.0]hexane core has also been employed as a scaffold for the synthesis of nucleoside mimetics. These are molecules designed to mimic the structure of natural nucleosides and are of great interest as potential antiviral and anticancer agents. The conformational rigidity of the bicyclo[3.1.0]hexane system allows it to serve as a carbocyclic surrogate for the furanose ring of natural nucleosides.
A synthetic route has been developed to create bicyclo[3.1.0]hexane-derived conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.net This strategy takes advantage of the pseudo-enantiomeric relationship between the two ring systems to synthesize both targets from a single precursor. researchgate.net Furthermore, the bicyclo[3.1.0]hexane scaffold has been used to create analogues that mimic the distorted boat conformation of sialic acid, the substrate for the influenza neuraminidase enzyme. rsc.org These constrained oseltamivir (B103847) analogues have shown low micromolar inhibition against influenza A neuraminidase subtypes, demonstrating the potential of this scaffold in the development of new antiviral therapies. rsc.org
Table 2: Applications of Bicyclo[3.1.0]hexane Scaffold in Bioactive Molecule Design
| Application Area | Target | Key Finding | Reference |
|---|---|---|---|
| Conformationally Restricted Analogues | Histamine H3 Receptor | The bicyclo[3.1.0]hexane scaffold provided potent and selective H3 receptor ligands. | nih.gov |
| Conformationally Restricted Analogues | GABA Transporter (BGT-1) | Led to the first highly potent and selective BGT-1 inhibitor. | nih.gov |
| Nucleoside Mimetics | Influenza Neuraminidase | Constrained analogues mimicking the transition state of sialic acid showed micromolar inhibition. | rsc.org |
| Nucleoside Mimetics | General Nucleoside Analogues | Serves as a conformationally restricted surrogate for furanose rings in nucleosides. | researchgate.net |
Mechanistic Insights into Biological Interactions of Bicyclo 3.1.0 Hexane Scaffolds Non Clinical Focus
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The rigid nature of the bicyclo[3.1.0]hexane scaffold is crucial for its interaction with biological macromolecules. By locking the conformation of the molecule, it can pre-organize substituents into a bioactive conformation that is optimal for binding to a target protein or nucleic acid.
In the context of nucleic acids, the bicyclo[3.1.0]hexane system has been used as a pseudosugar to create conformationally locked nucleoside analogs. oup.com The embedded cyclopentane (B165970) ring within the bicyclic structure can be fixed into either a 2'-exo (North) or 3'-exo (South) conformation, mimicking the sugar puckering found in natural DNA and RNA. oup.com The introduction of these North-conformation units into DNA can create an A-like microenvironment, while the South-conformation units tend to resist bending. oup.com This conformational control directly influences the properties of the resulting oligonucleotide strands. Such modified oligonucleotides have been used as molecular probes to induce a specific conformational bias in DNA. researchgate.net Furthermore, incorporating these scaffolds into RNA has been shown to enhance serum stability, a desirable property for nucleic acid-based therapeutics. researchgate.net
Interactions with proteins are primarily observed in the context of receptor binding and enzyme inhibition. The scaffold acts as a rigid core, orienting pharmacophoric groups to fit precisely into the binding pockets of proteins. This conformational restriction reduces the entropic penalty of binding, potentially leading to higher affinity. The specific stereochemistry of substituents on the bicyclo[3.1.0]hexane ring is critical, as the spatial arrangement dictates how the molecule interacts with its biological target. Examples discussed in the following sections, such as ligands for adenosine (B11128) and histamine (B1213489) receptors and inhibitors for viral proteases and neuraminidase, highlight how this scaffold facilitates specific and potent interactions with diverse protein targets.
Scaffold Design for Receptor Ligand Affinity and Selectivity
The conformational rigidity of the bicyclo[3.1.0]hexane scaffold is a powerful feature for designing receptor ligands with high affinity and subtype selectivity. By restricting the spatial arrangement of the imidazole (B134444) and aminoalkyl chains, this scaffold helps in developing ligands that preferentially bind to a specific receptor subtype. nih.gov
The bicyclo[3.1.0]hexane scaffold, also known as (N)-methanocarba, has been instrumental in the development of potent and selective agonists for the Adenosine A3 receptor (A3AR). nih.govresearchgate.net Replacing the flexible furanose ring of natural adenosine with this rigid scaffold often increases both binding affinity and selectivity for the A3AR over other adenosine receptor subtypes. nih.govnih.gov
Structure-affinity relationship (SAR) studies have explored how modifications at various positions of the purine (B94841) ring and the bicyclo[3.1.0]hexane moiety impact A3AR binding. Key findings include:
Modifications at the 6-position: The nature of the substituent on the exocyclic amine at the 6-position of the purine ring is critical. Benzylation or dibenzylation of this amine can restore or enhance A3R affinity. mdpi.com For example, compound 30 , with a dibenzylamino group at the 6-position and a methylthio group at the 2-position, displayed a moderate A3AR affinity (Ki of 0.38 μM) and high selectivity. nih.govmdpi.comnih.gov
Modifications at the 2-position: Combining modifications at the 6-position with substituents at the 2-position can further tune affinity. The combination of a 2-arylethynyl group with an N6-substituted benzyl group in the (N)-methanocarba series preserves high A3AR affinity and selectivity. nih.gov
Modifications at the 5'-position: Variations at the 5'-position of the bicyclo[3.1.0]hexane ring are generally not well-tolerated, with most modifications leading to a loss of A3AR affinity. mdpi.com
Purine Ring Modifications: The nitrogen atom at the 1-position of the purine ring is not essential for A3AR affinity, suggesting that 1-deaza-adenine modifications can be made while maintaining high affinity and efficacy. mdpi.comacs.org
| Compound | Modifications | A3AR Affinity (Ki, nM) | Selectivity |
|---|---|---|---|
| MRS5698 (31) | 2-(3,4-difluorophenyl)ethynyl, N6-(3-chlorobenzyl) | 3 | High A3AR selectivity |
| 13 | N6-methyl, 2-(3-chlorophenyl)ethynyl | 500 | High A3AR selectivity |
| 14 | N6-methyl, 2-(4-chlorophenyl)ethynyl | 600 | High A3AR selectivity |
| 30 | N6-dibenzyl, 2-methylthio | 380 | High A3R selectivity nih.govmdpi.compreprints.org |
| 16 | N6-amino, 2-nitro | 1600 | Selective for A3AR mdpi.com |
The bicyclo[3.1.0]hexane scaffold has been successfully employed to create conformationally rigid histamine analogues, leading to ligands with high selectivity for the histamine H3 receptor (H3R) over the H4 receptor (H4R). nih.govresearchgate.net While simpler cyclopropane-based analogues showed poor selectivity, the more rigid bicyclic system proved to be a superior scaffold for achieving H3R selectivity. nih.gov
By locking the C2-C3 bond rotation of the aminoalkyl chain, the scaffold restricts the spatial arrangement of the key pharmacophoric elements—the imidazole ring and the amino group. nih.gov This conformational constraint is key to selective recognition by the H3 receptor. A study designing imidazolyl bicyclo[3.1.0]hexane derivatives found that all synthesized compounds selectively bound to the H3 receptor subtype. nih.gov Notably, compound 7 exhibited a potent binding affinity for H3R with a Ki value of 5.6 nM and demonstrated over 100-fold selectivity against H4R (Ki = 602 nM). nih.govresearchgate.net These findings underscore the utility of the conformationally rigid bicyclo[3.1.0]hexane structure as a valuable scaffold for developing potent and selective H3 receptor ligands. nih.govresearchgate.net
| Compound | Scaffold | H3R Affinity (Ki, nM) | H4R Affinity (Ki, nM) | Selectivity (H4/H3) |
|---|---|---|---|---|
| 3 | Imidazolylcyclopropane | 3.6 | 37.2 | 10.3 nih.gov |
| ent-3 | Imidazolylcyclopropane | 8.4 | 7.6 | 0.9 nih.gov |
| 7 | Imidazolyl bicyclo[3.1.0]hexane | 5.6 | 602 | >100 nih.govresearchgate.net |
Inhibition Mechanisms of Target Enzymes
The bicyclo[3.1.0]hexane scaffold serves as a key structural component in various enzyme inhibitors, where its rigid framework contributes to potent and specific binding within the enzyme's active site.
The 3-azabicyclo[3.1.0]hexane moiety is a critical component of nirmatrelvir, an oral antiviral drug that inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro). mdpi.comresearchgate.net This protease is essential for viral replication, making it a prime target for antiviral therapy. researchgate.net Nirmatrelvir was designed by merging pharmacophore moieties from earlier protease inhibitors like boceprevir and telaprevir. nih.gov
The bicyclo[3.1.0]hexane scaffold has been investigated as a core structure for the design of influenza neuraminidase inhibitors. rsc.org Neuraminidase is a viral surface enzyme that cleaves sialic acid, a process crucial for the release of new virus particles from infected cells. The enzymatic mechanism involves a transition state where the sialic acid ring is distorted into a boat-like conformation. rsc.orgnih.gov
Researchers hypothesized that the constrained bicyclo[3.1.0]hexane ring system could act as a transition-state analog, mimicking this distorted conformation of sialic acid within the neuraminidase active site. rsc.orgnih.gov A series of derivatives based on this scaffold were synthesized and evaluated for their inhibitory activity. These compounds demonstrated low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes. rsc.org For instance, the strongest inhibition in one study was observed with a compound having an IC50 of 10 μM. nih.gov Although not as potent as existing drugs, these results validate the bicyclo[3.1.0]hexane scaffold as a viable mimic of the distorted sialic acid intermediate, providing a proof-of-principle for its use in developing new classes of neuraminidase inhibitors. rsc.orgnih.gov
Modulation of Cellular Pathways in Preclinical Models
The rigid, conformationally constrained bicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry for developing novel therapeutic agents. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive core for designing selective modulators of various biological targets. In preclinical research, derivatives of this scaffold have demonstrated the ability to modulate cellular pathways involved in inflammation, cancer, and other disease processes.
Studies in Inflammation Models (e.g., Reduction of Inflammatory Markers in Cellular Systems)
The bicyclo[3.1.0]hexane framework is a component of molecules investigated for their anti-inflammatory potential. Studies have shown that compounds incorporating this scaffold can significantly reduce inflammatory markers in cellular models. This suggests a potential therapeutic application in managing inflammatory diseases.
A key area of this research involves the modulation of purinergic receptors, specifically the A3 adenosine receptor (A3AR), which is a promising target for treating inflammatory conditions like rheumatoid arthritis. nih.gov The rigid bicyclo[3.1.0]hexane ring system, when used as a replacement for the flexible ribose moiety in adenosine derivatives, has been shown to substantially increase the binding and selectivity for the A3AR. nih.gov
In a preclinical mouse model of pulmonary inflammation, daily administration of a highly selective A3AR agonist containing a bicyclo[3.1.0]hexane core led to a significant reduction in the total number of leukocytes in the airway compared to vehicle-treated controls. acs.org These findings highlight the role of the bicyclo[3.1.0]hexane scaffold in the design of potent modulators of immune responses.
Investigations in Cancer Research (e.g., Inhibition of Tumor Growth in Preclinical Models)
Derivatives of the bicyclo[3.1.0]hexane scaffold have been evaluated as potential antitumor agents. nih.gov A series of compounds featuring a spirofused 3-azabicyclo[3.1.0]hexane and barbiturate framework demonstrated significant antiproliferative activity against various cancer cell lines in vitro. nih.govnih.gov
The cytotoxic effects were evaluated against human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines. nih.gov The most effective of these compounds exhibited IC50 values in the low micromolar range across the tested cell lines. nih.gov
| Compound | K562 | Jurkat | HeLa | CT26 |
|---|---|---|---|---|
| 4c | 10.5 | 12.3 | 14.1 | 15.8 |
| 4e | 4.2 | 5.6 | 6.8 | 7.5 |
| 4g | 8.9 | 9.1 | 11.2 | 12.4 |
| 4i | 20.1 | 24.1 | 22.5 | 21.3 |
Further mechanistic studies revealed that these compounds induced apoptosis and affected cell cycle distribution in HeLa and CT26 cells, leading to an accumulation of cells in the SubG1 phase. nih.govnih.gov For instance, one of the most potent compounds caused the percentage of live HeLa and CT26 cells to decrease from approximately 89% to 15% and 13.5%, respectively. nih.gov
| Cell Line | Treatment | SubG1 | G1 | S | G2/M |
|---|---|---|---|---|---|
| HeLa | Control | 2.5 | 55.1 | 20.3 | 22.1 |
| Compound 4e | 35.4 | 38.2 | 15.1 | 11.3 | |
| CT26 | Control | 3.1 | 60.2 | 18.5 | 18.2 |
| Compound 4e | 41.2 | 35.5 | 12.8 | 10.5 |
The research also identified significant morphological changes in treated cancer cells. Treatment with the 3-azaspiro[bicyclo[3.1.0]hexane] derivatives led to the disappearance of actin filaments and a reduction in filopodium-like membrane protrusions in HeLa cells, which correlated with a decrease in cell motility. nih.govnih.gov
Development as LPAR1 Antagonist Intermediates
Bicyclo[3.1.0]hexan-3-amine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules, including antagonists for the lysophosphatidic acid receptor 1 (LPAR1). Specifically, the stereoisomer rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is identified as a key intermediate in the development of LPAR1 antagonists. The specific stereochemistry of the rigid bicyclo[3.1.0]hexane core is critical for the activity of the final antagonist compounds.
Design of Antitubercular Agents (Microsomal Stability and Solubility as Design Parameters)
In the search for new treatments for tuberculosis (TB), medicinal chemists employ various strategies to optimize lead compounds. The bicyclo[3.1.0]hexane scaffold, while not directly cited in the provided search results as a core for antitubercular agents, exemplifies the type of rigid structure used to confer specific properties to drug candidates. The principles of drug design, particularly concerning microsomal stability and solubility, are critical in the development of antitubercular agents.
Research on novel antitubercular agents, such as nitro-imidazooxazines, highlights the importance of these pharmacokinetic parameters. A "scaffold hopping" design strategy is often used, where different core structures are explored to improve drug-like properties. lshtm.ac.uk In one such study, a lead compound with a biphenyl group suffered from poor aqueous solubility (0.055 µg/mL). lshtm.ac.uk
To address this, researchers used bioisosteric replacement, substituting a phenyl ring with a more hydrophilic pyridine ring. This modification led to significant improvements in solubility and potency. lshtm.ac.uk
| Compound | Modification | Aqueous Solubility (pH 7.4, µg/mL) | Microsomal Stability (% remaining after 30 min) | Potency (IC50, µM) |
|---|---|---|---|---|
| 49 (Lead) | Biphenyl | 0.055 | 75% | 0.150 |
| 55 | Phenyl-pyridine | 0.360 | N/A | 0.083 |
| 59 | Pyridine-phenyl | N/A | N/A | 0.050 |
| 91 | Difluorophenyl-pyridine | 0.720 | 85% | 0.030 |
N/A: Data not available in the provided source.
As shown in the table, replacing one phenyl ring with pyridine (compound 55) increased solubility more than six-fold. lshtm.ac.uk Further optimization with a 2,4-difluorophenyl substitution on the pyridine-containing scaffold (compound 91) resulted in a 13-fold improvement in solubility compared to the original lead, alongside enhanced microsomal stability and a five-fold increase in potency. lshtm.ac.uk This iterative design process, focusing on key parameters like solubility and stability, is essential for advancing potent compounds toward preclinical development.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways to Chiral Bicyclo[3.1.0]hexan-3-amine Derivatives
The demand for enantiomerically pure bicyclo[3.1.0]hexane derivatives, crucial for developing selective therapeutic agents, has spurred significant innovation in asymmetric synthesis. nih.gov Future research is increasingly focused on moving beyond classical methods to more efficient and elegant catalytic strategies.
A promising area is the use of cooperative catalysis. For instance, a system combining a Cu(I) catalyst with a chiral secondary amine has been developed for the asymmetric radical cyclopropanation of unactivated alkenes. nih.gov This method uses the simple α-methylene group of aldehydes as a C1 source to construct enantioenriched bicyclo[3.1.0]hexane skeletons, even those bearing challenging vicinal all-carbon quaternary stereocenters, with high enantioselectivity. nih.gov
Organocatalysis presents another powerful avenue. A diastereodivergent approach using asymmetric organocatalysis has been developed to create highly substituted bicyclo[3.1.0]hexanes through a transannular alkylation reaction. researchgate.netacs.org This strategy allows for the installation of all stereocenters in a controlled manner, providing access to different stereoisomers from the same starting materials by altering the reaction sequence. acs.org
Photoredox catalysis is also emerging as a mild and efficient tool. The convergent synthesis of bicyclo[3.1.0]hexanes has been achieved via a (3+2) annulation of cyclopropenes with cyclopropylanilines using either an organic or an iridium photoredox catalyst under blue LED irradiation. nih.govrsc.org This method is notable for its broad substrate scope and high diastereoselectivity, particularly with fluorinated derivatives. nih.govrsc.org
Further research will likely focus on combining these novel catalytic systems, exploring new chiral ligands, and utilizing flow chemistry to scale up the production of these valuable chiral building blocks.
| Synthetic Strategy | Catalyst System | Key Features | Reference(s) |
| Asymmetric Radical Cyclopropanation | Cu(I) / Chiral Secondary Amine | Constructs vicinal all-carbon quaternary stereocenters; high enantioselectivity. | nih.gov |
| Diastereodivergent Transannular Alkylation | Asymmetric Organocatalysis | Access to different stereoisomers from common precursors; controlled installation of multiple stereocenters. | researchgate.netacs.org |
| (3+2) Annulation | Organic or Iridium Photoredox Catalyst | Convergent synthesis; broad substrate scope; mild conditions. | nih.govrsc.org |
| Solvent-Directed Divergent Cyclization | None (Solvent Controlled) | Access to bicyclo[3.1.0]hexane or cyclopenta[c]pyrazole (B14746371) scaffolds from a single precursor. | acs.org |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of bicyclo[3.1.0]hexane systems, guiding the rational design of new derivatives with tailored properties. The rigid nature of this scaffold makes it particularly well-suited for computational analysis.
Density Functional Theory (DFT) is widely employed to investigate the conformational preferences of the bicyclo[3.1.0]hexane ring. conicet.gov.ar Studies have shown that the boat-like conformation is significantly more stable than the chair-like form, a preference driven by the steric hindrance of the fused cyclopropane (B1198618) ring. conicet.gov.ar By combining DFT with Natural Bond Orbital (NBO) analysis, researchers can dissect the electronic interactions that govern this stability. conicet.gov.ar
Computational models are also crucial for elucidating reaction mechanisms and predicting stereochemical outcomes. For example, DFT studies on the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes have revealed the structural factors that control diastereoselectivity, providing insights into transition states that are difficult to observe experimentally. rsc.org
Furthermore, the combination of computational modeling with chiroptical spectroscopy offers a powerful method for determining the absolute configuration of chiral derivatives. By simulating Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectra for low-energy conformers identified through DFT calculations, researchers can confidently assign the stereochemistry of newly synthesized molecules. rsc.org These predictive capabilities accelerate the development process by allowing for the in-silico screening of potential derivatives for desired conformational and electronic properties before undertaking synthetic efforts.
Development of Bicyclo[3.1.0]hexane Scaffolds for New Biological Targets
The bicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, prized for its ability to rigidly orient pharmacophoric groups in three-dimensional space, thereby enhancing binding affinity and selectivity for biological targets. Its use as a conformationally restricted bioisostere for rings like cyclohexane (B81311) or furanose has led to the discovery of potent and selective modulators for a wide range of proteins. researchgate.net
One of the most significant applications has been in neuroscience. Derivatives have been developed as potent antagonists for metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptors, showing promise as novel antidepressants. google.com Conversely, other analogs, such as (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), act as potent and selective agonists for group 2 mGluRs, possessing anticonvulsant and anxiolytic properties. google.com
The scaffold is also central to the development of ligands for purinergic receptors. By replacing the flexible ribose ring of nucleosides with the rigid bicyclo[3.1.0]hexane system, researchers have created highly potent and selective agonists for the Adenosine (B11128) A3 receptor, a promising target for treating inflammation and cancer. mdpi.com This "methanocarba" approach has also yielded potent antagonists for the P2Y1 receptor, which is involved in thrombosis.
Future work is aimed at expanding these applications. The scaffold is being used to design selective ligands for histamine (B1213489) receptors (H3) and GABA transporters (BGT-1). researchgate.net Additionally, spirocyclic derivatives incorporating the 3-azabicyclo[3.1.0]hexane framework have been investigated as potential antitumor agents, demonstrating the scaffold's versatility in targeting complex diseases like cancer.
| Derivative Class | Biological Target | Potential Therapeutic Application | Reference(s) |
| Glutamic Acid Analogs | Metabotropic Glutamate Receptors (mGluR2/3) | Depression, Anxiety, Epilepsy | google.com |
| (N)-Methanocarba Nucleosides | Adenosine A3 Receptors | Inflammation, Cancer | mdpi.com |
| (N)-Methanocarba Nucleotides | P2Y1 Receptors | Thrombosis | researchgate.net |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Undetermined (Antiproliferative) | Cancer | |
| Conformationally Restricted Histamine Analogs | Histamine H3 Receptor | Neurological Disorders | researchgate.net |
Integration of Bicyclo[3.1.0]hexan-3-amine Hydrochloride in Materials Science Research
While the primary focus for bicyclo[3.1.0]hexane derivatives has been in medicinal chemistry, their unique structural properties are attracting interest in materials science. The rigid, non-planar geometry of the bicyclic core is a desirable feature for creating materials with specific organizational properties.
An emerging application is in the field of liquid crystals. tandfonline.com The bicyclo[3.1.0]hexane unit can serve as a core component, acting as a non-aromatic, rigid linker between mesogenic groups. researchgate.net Research has shown that exo,exo-disubstituted derivatives, such as certain 3,6-di(4-n-pentylphenyl) esters, can form stable mesophases. The defined geometry of the bicyclic core helps to enforce the linear shape required for liquid crystalline behavior, while the introduction of functional groups can be used to tune properties like dielectric anisotropy. tandfonline.com Although less common than other polycyclic alkanes like bicyclo[2.2.2]octane, the bicyclo[3.1.0]hexane scaffold offers a distinct geometric profile that could lead to novel liquid crystalline materials. tandfonline.com
The potential use in advanced polymers is another area of exploration. Incorporating the rigid bicyclo[3.1.0]hexane scaffold into a polymer backbone could significantly impact the material's properties, potentially increasing its thermal stability, glass transition temperature, and mechanical strength. This compound, with its reactive amine group, is a suitable monomer for polymerization reactions, such as the formation of polyamides or polyimides.
Future research in this area will involve the systematic synthesis and characterization of polymers and liquid crystals containing the bicyclo[3.1.0]hexane unit to establish clear structure-property relationships. This includes exploring how stereochemistry and substitution patterns on the bicyclic ring influence the macroscopic properties of the resulting materials.
Expanding the Substrate Scope and Stereocontrol in Existing Methodologies
Alongside the development of entirely new synthetic routes, a significant research effort is dedicated to refining existing methodologies to broaden their applicability and improve their stereochemical control. Key goals include expanding the range of compatible substrates and functional groups and developing diastereodivergent processes that allow selective access to any desired stereoisomer.
For transition-metal-catalyzed reactions, such as Pd-catalyzed oxidative cyclizations of enynes, research is focused on understanding and controlling the stereochemical pathway. acs.org For example, Pd(II/IV)-catalyzed reactions have been shown to proceed with a net inversion of geometry relative to the starting olefin, a result that contrasts with related Pd(II/0) pathways and allows for the stereospecific assembly of different cyclopropane products. acs.org Expanding the scope of these reactions to include more diverse enynes and different nucleophiles remains an active area of investigation.
In the realm of radical reactions, the intramolecular cyclopropanation of aldehydes catalyzed by a Cu(I)/amine system has demonstrated a remarkably broad substrate scope. nih.gov The reaction tolerates diverse aromatic, heteroaromatic, alkenyl, and alkyl-substituted alkenes with excellent functional group tolerance. nih.govd-nb.info Future work will aim to extend this methodology to other classes of radical precursors and alkene acceptors.
A key challenge and opportunity lie in achieving complete stereocontrol. Diastereodivergent strategies, such as the organocatalytic transannular approach, are particularly powerful as they enable the synthesis of different diastereomers from the same starting materials simply by modifying the catalytic system or reaction conditions. acs.org Applying this concept to other reaction classes and developing catalytic systems that can selectively favor one stereochemical outcome over another is a primary objective for advancing the practical synthesis of complex bicyclo[3.1.0]hexane derivatives. researchgate.net
Q & A
Q. What are the primary synthetic strategies for bicyclo[3.1.0]hexan-3-amine hydrochloride?
The synthesis of this compound often involves annulation or cyclopropanation methodologies. A photoredox-mediated (3 + 2) annulation of cyclopropenes with aminocyclopropanes enables convergent synthesis of the bicyclo[3.1.0]hexane scaffold with all-carbon quaternary centers, achieving yields up to 82% under optimized conditions (e.g., Ru(bpy)₃Cl₂ as a photocatalyst and blue LED irradiation) . Alternatively, photoinduced cyclization of pyridinium cations followed by cyclopropanation of cyclopentenones provides a stereocontrolled route to functionalized derivatives, though yields may vary depending on substituent effects .
Q. How is the conformational stability of the bicyclo[3.1.0]hexane scaffold analyzed?
The intrinsic boat-like conformation of bicyclo[3.1.0]hexanes is confirmed via X-ray crystallography and computational modeling (e.g., DFT calculations). Substituents at the 3-position, such as amines or hydroxyl groups, influence ring strain and torsional angles. Thermodynamic stability data from NIST (e.g., heat capacities, entropy values) further validate these structural predictions .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve bridgehead proton splitting patterns and confirm stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways.
- X-ray Diffraction : Determines absolute configuration and bond angles, critical for validating synthetic routes .
Advanced Research Questions
Q. How can stereochemical inconsistencies in annulation reactions be mitigated?
Stereochemical control in (3 + 2) annulations depends on catalyst selection and reaction conditions. For example, chiral phosphoric acids or transition-metal catalysts (e.g., Rh₂(OAc)₄) can enforce enantioselectivity. Kinetic studies suggest that low temperatures (−40°C) and slow reagent addition reduce epimerization, improving diastereomeric ratios (dr > 10:1) .
Q. What strategies optimize yields in cyclopropanation steps?
Cyclopropanation efficiency hinges on diazo compound stability and carbene reactivity. Using donor-acceptor carbenes (e.g., derived from α-aryl diazoacetates) enhances regioselectivity, while flow reactors minimize decomposition risks. Yields improve from ~50% to >75% when employing Pd(0) catalysts and anhydrous solvents .
Q. How do electron-withdrawing substituents affect bicyclo[3.1.0]hexane reactivity?
Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the cyclopropane tip promote competing [3 + 2] cycloadditions over intramolecular cyclopropanation. Computational modeling (M06-2X/cc-pVTZ) reveals increased strain energy (~10 kcal/mol) and altered frontier molecular orbital interactions, necessitating alternative protecting-group strategies .
Q. How can researchers resolve contradictions in reported reaction conditions?
Divergent protocols for annulation (e.g., photoredox vs. thermal activation) may reflect substrate-specific reactivity. Systematic parameter screening (e.g., solvent polarity, light intensity) is recommended. For example, DMF enhances photocatalyst longevity compared to THF, while elevated temperatures (60°C) accelerate thermal cyclizations but risk racemization .
Applications in Drug Discovery
Q. What role does bicyclo[3.1.0]hexan-3-amine play in neuraminidase inhibitor design?
The scaffold mimics the transition-state geometry of sialic acid hydrolysis, a key step in influenza viral replication. Structure-activity relationship (SAR) studies show that 3-amine derivatives (e.g., compound 13 ) inhibit neuraminidase with IC₅₀ values < 100 nM. Functionalization at the 1- and 5-positions (e.g., phosphonate esters) further enhances binding affinity .
Q. Are there computational tools for predicting bicyclo[3.1.0]hexane derivative reactivity?
Yes. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model strain energies and reaction pathways. Tools like PubChem’s PISTACHIO database predict feasible synthetic routes by cross-referencing cyclopropanation and annulation precedents .
Data Contradictions and Troubleshooting
Q. Why do some protocols report low yields in hydrochloride salt formation?
Free amine basicity (pKₐ ~9.5) and solubility in aqueous HCl influence salt precipitation. Counterion exchange (e.g., switching from HCl to HBr) or anti-solvent addition (e.g., cold diethyl ether) improves crystallization efficiency from 60% to >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
